molecular formula C18H23N3O3 B6138360 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(4-ethoxyphenyl)butanamide

2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(4-ethoxyphenyl)butanamide

Cat. No. B6138360
M. Wt: 329.4 g/mol
InChI Key: DHNZGXRVODBIEM-UHFFFAOYSA-N
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Description

2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(4-ethoxyphenyl)butanamide, also known as EDP-420, is a novel cannabinoid receptor type 2 (CB2) agonist. It is a synthetic compound that has shown promising results in scientific research for its potential therapeutic applications.

Mechanism of Action

2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(4-ethoxyphenyl)butanamide acts as a selective CB2 receptor agonist, which is predominantly expressed in immune cells and peripheral tissues. It activates the CB2 receptor, leading to the inhibition of pro-inflammatory cytokines and chemokines, resulting in reduced inflammation and pain. 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(4-ethoxyphenyl)butanamide also induces apoptosis and inhibits cell migration and invasion in cancer cells.
Biochemical and Physiological Effects:
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(4-ethoxyphenyl)butanamide has been shown to have a favorable safety profile in preclinical studies. It does not produce the psychoactive effects associated with CB1 receptor activation, which is primarily expressed in the central nervous system. 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(4-ethoxyphenyl)butanamide has also been shown to have no significant effect on cardiovascular and respiratory functions.

Advantages and Limitations for Lab Experiments

2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(4-ethoxyphenyl)butanamide is a potent and selective CB2 receptor agonist, making it a valuable tool for studying the role of CB2 receptors in various diseases. However, its limited solubility in aqueous solutions may pose a challenge in some experimental settings.

Future Directions

Could include investigating its efficacy in clinical trials for chronic pain, inflammation, and cancer. Additionally, the development of more soluble analogs of 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(4-ethoxyphenyl)butanamide could overcome its limited solubility and improve its pharmacokinetic properties.

Synthesis Methods

The synthesis of 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(4-ethoxyphenyl)butanamide involves the reaction of 4,6-dimethyl-2-oxo-1(2H)-pyrimidinecarboxylic acid with 4-ethoxyphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then subjected to a Suzuki coupling reaction with 4-bromo-2-(2-butyn-1-yl)-1-ethylbenzene to obtain the final product.

Scientific Research Applications

2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(4-ethoxyphenyl)butanamide has been extensively studied for its potential therapeutic applications in various diseases such as chronic pain, inflammation, and cancer. It has been shown to have anti-inflammatory and analgesic effects in preclinical studies. 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(4-ethoxyphenyl)butanamide has also been investigated for its potential anticancer properties, particularly in breast cancer and glioblastoma.

properties

IUPAC Name

2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(4-ethoxyphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-5-16(21-13(4)11-12(3)19-18(21)23)17(22)20-14-7-9-15(10-8-14)24-6-2/h7-11,16H,5-6H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNZGXRVODBIEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)OCC)N2C(=CC(=NC2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(4-ethoxyphenyl)butanamide

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